molecular formula C20H22N4O2 B12934992 N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide CAS No. 88138-29-8

N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide

Cat. No.: B12934992
CAS No.: 88138-29-8
M. Wt: 350.4 g/mol
InChI Key: FBTDSAQEDWZHOP-UHFFFAOYSA-N
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Description

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is a complex organic compound that features an imidazole ring, a nicotinamide moiety, and a phenyl group connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the nicotinamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the nicotinamide moiety can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)nicotinamide is unique due to its combination of an imidazole ring, a phenyl ether linkage, and a nicotinamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Biological Activity

N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and research findings.

Molecular Characteristics:

PropertyDetails
CAS Number 88138-29-8
Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
IUPAC Name N-[3-(5-imidazol-1-ylpentoxy)phenyl]pyridine-3-carboxamide
Canonical SMILES C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)NC(=O)C3=CN=CC=C3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring: Achieved through cyclization of amido-nitriles using nickel-catalyzed addition to nitriles.
  • Ether Linkage Formation: The phenyl group is connected to the imidazole via nucleophilic substitution reactions.
  • Attachment of the Nicotinamide Moiety: Accomplished through amide bond formation using reagents like carbodiimides.

These synthetic routes can be optimized for industrial production to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Imidazole Ring Interaction: It can coordinate with metal ions or enzymes, influencing enzymatic activities.
  • Nicotinamide Moiety: Participates in redox reactions, modulating cellular pathways and potentially affecting metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Several studies have highlighted its antimicrobial efficacy:

  • In vitro Studies: The compound demonstrated significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and norfloxacin .

Anticancer Activity

Preliminary investigations suggest potential anticancer properties:

  • Cell Line Studies: In vitro assays on cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Inflammation Models: In animal models of inflammation, it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential therapeutic role in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives, including this compound, evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited bactericidal effects with MIC values ranging from 15.625 to 62.5 μM against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent investigation focusing on the anticancer properties of pyridine derivatives, this compound was found to inhibit growth in MCF-7 breast cancer cells with an IC50 value of approximately 12 μM. Further mechanistic studies revealed that it induced apoptosis via mitochondrial pathway activation .

Properties

CAS No.

88138-29-8

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(5-imidazol-1-ylpentoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H22N4O2/c25-20(17-6-5-9-21-15-17)23-18-7-4-8-19(14-18)26-13-3-1-2-11-24-12-10-22-16-24/h4-10,12,14-16H,1-3,11,13H2,(H,23,25)

InChI Key

FBTDSAQEDWZHOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCN2C=CN=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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